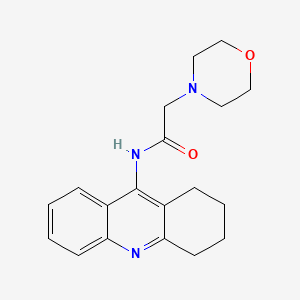
4-Morpholineacetamide, N-(1,2,3,4-tetrahydro-9-acridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholineacetamide, N-(1,2,3,4-tetrahydro-9-acridinyl)- is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structure, which combines the morpholine and acridine moieties, making it a versatile candidate for research and development.
Vorbereitungsmethoden
The synthesis of 4-Morpholineacetamide, N-(1,2,3,4-tetrahydro-9-acridinyl)- typically involves the reaction of 9-amino-1,2,3,4-tetrahydroacridine with morpholineacetamide. The reaction conditions often include the use of alkyldiamine as a linker, which facilitates the formation of the desired compound. The process can be carried out under various conditions, including different temperatures and solvents, to optimize the yield and purity of the product .
Analyse Chemischer Reaktionen
4-Morpholineacetamide, N-(1,2,3,4-tetrahydro-9-acridinyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of corresponding oxides, while reduction can yield reduced derivatives of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 4-Morpholineacetamide, N-(1,2,3,4-tetrahydro-9-acridinyl)- involves its interaction with cholinesterase enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
4-Morpholineacetamide, N-(1,2,3,4-tetrahydro-9-acridinyl)- can be compared with other similar compounds, such as:
Tacrine: An acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: Another acetylcholinesterase inhibitor with a different structure but similar therapeutic effects.
Galantamine: A natural alkaloid that also inhibits acetylcholinesterase and is used in Alzheimer’s treatment.
The uniqueness of 4-Morpholineacetamide, N-(1,2,3,4-tetrahydro-9-acridinyl)- lies in its combined morpholine and acridine structure, which provides distinct pharmacological properties and potential advantages over other inhibitors .
Eigenschaften
CAS-Nummer |
126740-40-7 |
|---|---|
Molekularformel |
C19H23N3O2 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
2-morpholin-4-yl-N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide |
InChI |
InChI=1S/C19H23N3O2/c23-18(13-22-9-11-24-12-10-22)21-19-14-5-1-3-7-16(14)20-17-8-4-2-6-15(17)19/h1,3,5,7H,2,4,6,8-13H2,(H,20,21,23) |
InChI-Schlüssel |
IFSGHSXNROBNPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NC(=O)CN4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


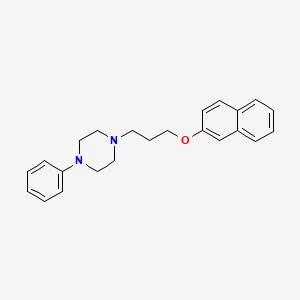
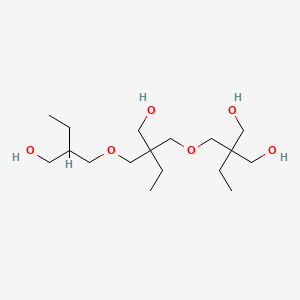

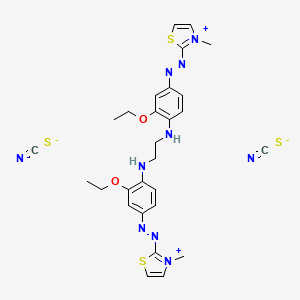
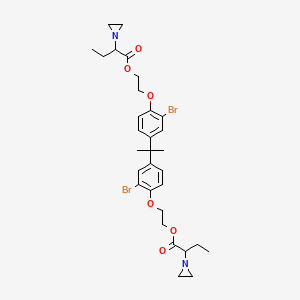
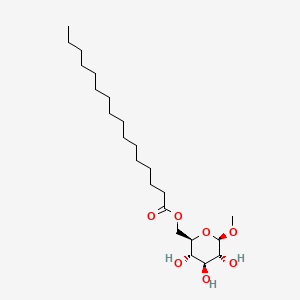

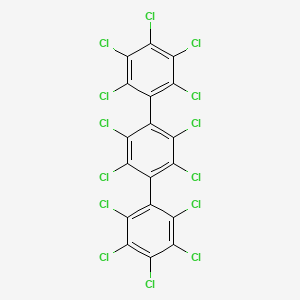
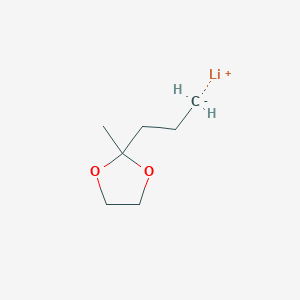
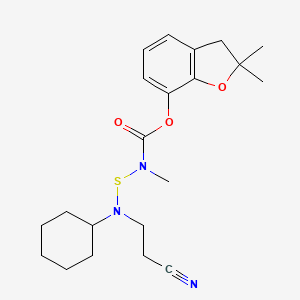

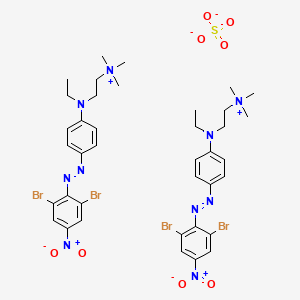

![(11S)-6-chloro-10-(2-cyclopropylethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione](/img/structure/B15185002.png)
